1H,2H-Octafluorocyclopentane

Overview

Description

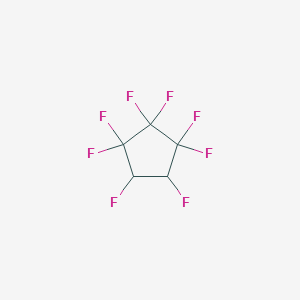

1H,2H-Octafluorocyclopentane is a fluorinated hydrocarbon with the molecular formula C5H2F8 . It is a colorless, odorless gas at room temperature and pressure. The IUPAC name for this compound is 1,1,2,2,3,3,4,5-octafluorocyclopentane .

Molecular Structure Analysis

The molecular structure of 1H,2H-Octafluorocyclopentane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 15 bonds, including 13 non-H bonds and 1 five-membered ring .Chemical Reactions Analysis

1H,2H-Octafluorocyclopentane is an inert gas and does not undergo any chemical reactions. It is a highly stable compound that is resistant to decomposition.Physical And Chemical Properties Analysis

1H,2H-Octafluorocyclopentane has a molecular weight of 214.06 . It is a liquid with a clear physical form . The density of this compound is 1.68 , and it has a flash point of 79 .Scientific Research Applications

- 1H,2H-Octafluorocyclopentane serves as a solvent in chemical reactions. Its low boiling point and high volatility make it suitable for dissolving and facilitating reactions involving other compounds. Researchers often use it in synthetic chemistry and material science experiments .

- As a reactant in organic synthesis, 1H,2H-Octafluorocyclopentane contributes to the creation of complex molecules. Its fluorinated structure can be leveraged to introduce fluorine atoms into target compounds, altering their properties. Researchers explore its use in the synthesis of pharmaceutical intermediates and specialty chemicals.

- Scientists utilize 1H,2H-Octafluorocyclopentane as a building block for constructing more intricate fluorinated compounds. By incorporating it into larger molecules, they enhance their stability, lipophilicity, and bioactivity. Applications range from drug discovery to materials science .

- This compound plays a crucial role in the synthesis of perfluorinated carboxylic acids. By reacting 1H,2H-Octafluorocyclopentane with appropriate reagents, researchers can access these highly fluorinated acids. These acids find applications in surfactants, lubricants, and other specialty chemicals.

- Due to its volatility and inertness, 1H,2H-Octafluorocyclopentane is used as a reference compound in gas chromatography. Researchers calibrate GC instruments by analyzing its retention time and peak shape. It aids in quantifying other volatile compounds in complex mixtures .

- The dielectric properties of 1H,2H-Octafluorocyclopentane make it suitable for use in electrical systems. It serves as an insulating fluid in capacitors, transformers, and other high-voltage equipment. Additionally, its heat transfer capabilities find applications in cooling systems and thermal management .

Solvent for Chemical Reactions

Organic Synthesis

Fluorinated Building Block

Perfluorinated Carboxylic Acid Synthesis

Gas Chromatography (GC) Applications

Dielectric Fluids and Heat Transfer Applications

Mechanism of Action

As an inert gas, 1H,2H-Octafluorocyclopentane does not interact with biological molecules. It does not undergo any chemical reactions and is resistant to decomposition.

Safety and Hazards

1H,2H-Octafluorocyclopentane is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

1,1,2,2,3,3,4,5-octafluorocyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEJLBREDQLBKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C1(F)F)(F)F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201002904 | |

| Record name | 1,1,2,2,3,3,4,5-Octafluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

828-35-3 | |

| Record name | 1,1,2,2,3,3,4,5-Octafluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,2H-Octafluorocyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid](/img/structure/B2826910.png)

![Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine](/img/structure/B2826912.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2826915.png)

![N-benzyl-4-(N-cyclopropyl-N-methylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2826921.png)

![1-[(3R,4S)-4-Aminooxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2826923.png)

![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/no-structure.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2826925.png)